4'-Methoxy-2,3,4-trinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl typically involves nitration reactions. The starting material, 4’-Methoxy-1,1’-biphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the aromatic ring towards nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of 4’-Methoxy-2,3,4-triamino-1,1’-biphenyl.
Oxidation: Formation of 4’-Carboxy-2,3,4-trinitro-1,1’-biphenyl.
Scientific Research Applications
4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 4’-Methoxy-2-methyl-1,1’-biphenyl
- 4’-Methoxy-4’-nitro-1,1’-biphenyl
- 4’-Methoxy-1,1’-biphenyl
Comparison: 4’-Methoxy-2,3,4-trinitro-1,1’-biphenyl is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to other biphenyl derivatives. This makes it more suitable for specific applications in chemical synthesis and industrial processes.
Properties
CAS No. |
62549-11-5 |
---|---|
Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-9-4-2-8(3-5-9)10-6-7-11(14(17)18)13(16(21)22)12(10)15(19)20/h2-7H,1H3 |
InChI Key |
CXBWWWOESNESTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.